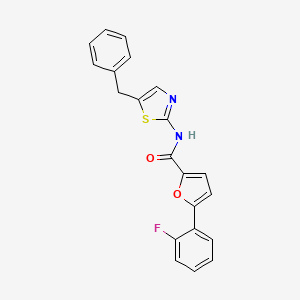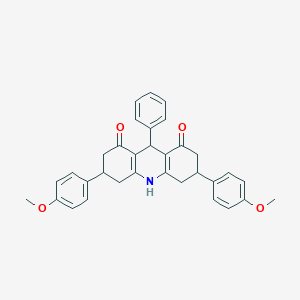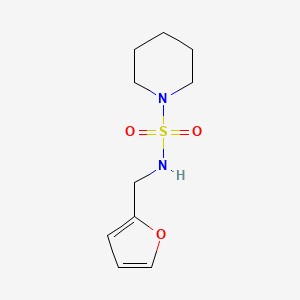![molecular formula C21H25FN2O3S B4225552 N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4225552.png)
N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide, also known as CSPG, is a chemical compound that has been widely used in scientific research for its unique properties. CSPG is a potent blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the transmission of pain signals.
Wirkmechanismus
N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide blocks the TRPV1 channel by binding to a specific site on the channel. This binding prevents the channel from opening, which inhibits the influx of calcium ions and the transmission of pain signals. N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide has been found to be a selective blocker of the TRPV1 channel, which means that it does not affect other ion channels.
Biochemical and Physiological Effects:
N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide has been shown to have potent analgesic effects in animal models of pain. It has been found to reduce pain behavior in models of acute and chronic pain, including thermal, mechanical, and inflammatory pain. N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide has also been shown to reduce hyperalgesia, which is an increased sensitivity to pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide is its potency as a blocker of the TRPV1 channel. This makes it a valuable tool to study the role of TRPV1 in pain perception. Another advantage is its selectivity, which means that it does not affect other ion channels. However, N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some studies. It also has a short half-life, which means that it needs to be administered frequently to maintain its effects.
Zukünftige Richtungen
There are several future directions for the use of N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide in scientific research. One direction is to study the role of TRPV1 in other physiological processes, such as inflammation and thermoregulation. Another direction is to develop more potent and selective TRPV1 blockers based on the structure of N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide. Finally, N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide could be used as a lead compound for the development of new analgesic drugs that target the TRPV1 channel.
Wissenschaftliche Forschungsanwendungen
N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide has been extensively used in scientific research as a tool to study the TRPV1 ion channel. The TRPV1 channel is involved in the perception of pain, and its activation leads to the sensation of heat, pain, and inflammation. N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide has been found to be a potent blocker of the TRPV1 channel, which makes it a valuable tool to study the role of TRPV1 in pain perception.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(N-(4-fluorophenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c22-17-12-14-20(15-13-17)28(26,27)24(19-10-6-3-7-11-19)16-21(25)23-18-8-4-1-2-5-9-18/h3,6-7,10-15,18H,1-2,4-5,8-9,16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCASWGOVHVGLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4225472.png)

![3-chloro-4-ethoxy-N-{[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4225481.png)

![4-chloro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4225486.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B4225494.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4225511.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4225516.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine hydrochloride](/img/structure/B4225535.png)

![N-ethyl-N-phenyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4225558.png)
![N-(2-ethyl-6-methylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4225560.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B4225568.png)